molecular formula C33H35BrN4O4 B10903639 4,4'-[(3-bromo-4,5-diethoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(3-bromo-4,5-diethoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B10903639
M. Wt: 631.6 g/mol
InChI Key: FFDZZSIWZXPEGY-UHFFFAOYSA-N
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Description

4-[(3-BROMO-4,5-DIETHOXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMO-4,5-DIETHOXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolone Core: This step involves the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester.

    Bromination and Alkylation: The pyrazolone core is then brominated using bromine in acetic acid to introduce the bromo group. Subsequent alkylation with 3-bromo-4,5-diethoxybenzyl chloride in the presence of a base such as potassium carbonate yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone structure.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with pyrazolone cores are investigated for their anti-inflammatory, analgesic, and antipyretic properties. This specific compound could be explored for similar activities, as well as potential anticancer and antimicrobial effects.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with various enzymes or receptors, inhibiting or modulating their activity. The pyrazolone core is known to interact with cyclooxygenase enzymes, which could explain its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives: These compounds share the pyrazolone core and exhibit similar biological activities.

    3-Bromo-4,5-diethoxyphenyl derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.

Uniqueness

What sets 4-[(3-BROMO-4,5-DIETHOXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE apart is its combination of the pyrazolone core with a brominated, diethoxy-substituted phenyl group. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C33H35BrN4O4

Molecular Weight

631.6 g/mol

IUPAC Name

4-[(3-bromo-4,5-diethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C33H35BrN4O4/c1-7-41-27-20-23(19-26(34)31(27)42-8-2)30(28-21(3)35(5)37(32(28)39)24-15-11-9-12-16-24)29-22(4)36(6)38(33(29)40)25-17-13-10-14-18-25/h9-20,30H,7-8H2,1-6H3

InChI Key

FFDZZSIWZXPEGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)OCC

Origin of Product

United States

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